(R)-3-(Boc-aminomethyl)piperidine
Overview
Description
®-3-(Boc-aminomethyl)piperidine is a chiral building block used in organic synthesis. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a protecting group for amines, which is commonly used in organic synthesis to protect the amine functionality during various chemical reactions.
Mechanism of Action
Target of Action
Boc-protected amines are generally used as intermediates in the synthesis of various pharmaceutical compounds . The specific targets would therefore depend on the final compound that is synthesized using ®-3-(Boc-aminomethyl)piperidine.
Mode of Action
The mode of action of ®-3-(Boc-aminomethyl)piperidine is primarily based on its role as a building block in the synthesis of various compounds . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. It prevents the amine from reacting undesirably during the synthesis process. Once the synthesis is complete, the Boc group can be removed to reveal the active amine .
Biochemical Pathways
The specific biochemical pathways affected by ®-3-(Boc-aminomethyl)piperidine would depend on the final compound that is synthesized using itThe compounds it helps synthesize may have various effects on biochemical pathways .
Result of Action
As a synthetic intermediate, ®-3-(Boc-aminomethyl)piperidine does not have direct molecular or cellular effects. Its primary role is to facilitate the synthesis of other compounds. The molecular and cellular effects would therefore be attributed to the final synthesized compound .
Action Environment
The action environment of ®-3-(Boc-aminomethyl)piperidine is primarily the laboratory or industrial setting where it is used for synthesis . Factors such as temperature, pH, and the presence of other reagents can influence its reactivity and stability. For instance, the Boc group can be removed under acidic conditions .
Biochemical Analysis
Molecular Mechanism
It’s known that it’s used in the N-Boc deprotection (deBoc) process, a common reaction in pharmaceutical research and development
Temporal Effects in Laboratory Settings
In laboratory settings, ®-3-(Boc-aminomethyl)piperidine is known for its stability under recommended storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-aminomethyl)piperidine typically involves the protection of the amine group followed by the introduction of the piperidine ring. One common method involves the reaction of ®-3-aminomethylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-3-(Boc-aminomethyl)piperidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(Boc-aminomethyl)piperidine undergoes various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: ®-3-aminomethylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
®-3-(Boc-aminomethyl)piperidine is used in a wide range of scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of agrochemicals, dyestuffs, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Boc-aminomethyl)piperidine
- 2-(Boc-aminomethyl)piperidine
- 4-(Boc-aminomethyl)piperidine
Uniqueness
®-3-(Boc-aminomethyl)piperidine is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of the Boc protecting group also provides stability and allows for selective deprotection under mild conditions.
Properties
IUPAC Name |
tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPQHXGYYXYTDN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203561 | |
Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879275-33-9 | |
Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879275-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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